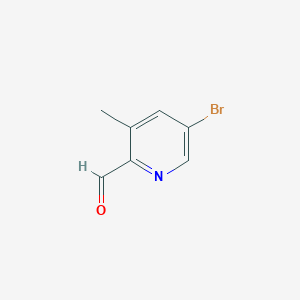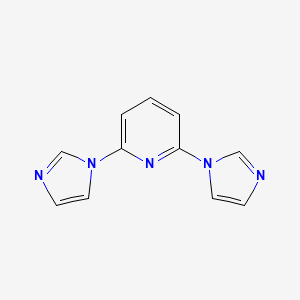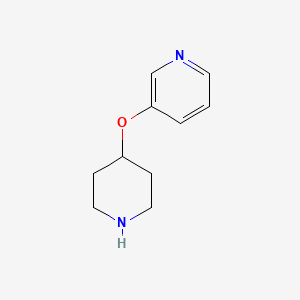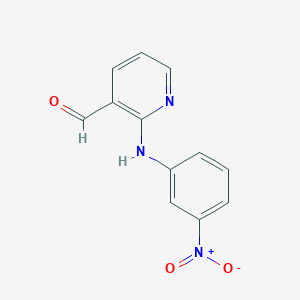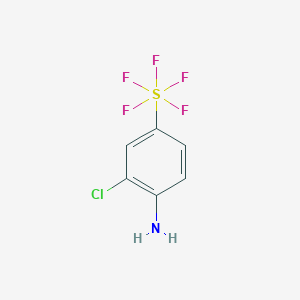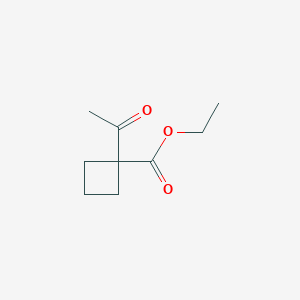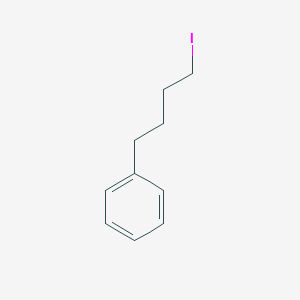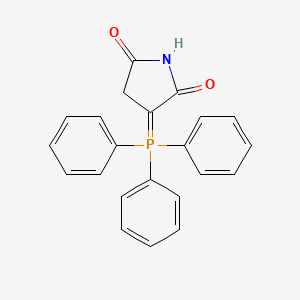
3-(Triphenylphosphoranylidene)-2,5-pyrrolidinedione
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds with the triphenylphosphoranylidene group often involves the use of Wittig reagents . These reagents are used for the conversion of aldehydes and ketones to two-carbon homologated, α,β-unsaturated carbonyl compounds .Molecular Structure Analysis
The structure of compounds with the triphenylphosphoranylidene group can be established using IR and 13C NMR spectroscopy and quantum-chemical calculations .Chemical Reactions Analysis
Reactions of compounds with the triphenylphosphoranylidene group often involve the carbonyl group . For example, reactions with NH2OH and RNHNH2 involve the carbonyl group in position 1 . A reaction with o-phenylenediamine involves the carbonyl groups in positions 1 and 2 .Applications De Recherche Scientifique
Synthesis of Quinolones
3-(Triphenylphosphoranylidene)-2,5-pyrrolidinedione is involved in the efficient synthesis of quinolones. A study demonstrated its use in forming acylphosphoranes, which undergo intramolecular Wittig cyclization to yield pyrrolo- and pyrido[1,2-a]quinolones (Kumar, Dinesh, & Pandey, 1994).
Crystal Structure Analysis
Its crystal structure, specifically in the form of 3-(triphenylphosphoranylidene)-2,5-dihydrofuran-2,5-dione tetrahydrofuran monosolvate, was studied revealing a hydrogen-bonded layer structure. This compound forms C—H⋯O hydrogen bonds that connect molecules into chains (Zagidullin et al., 2018).
Use in Heterocyclic Compound Synthesis
It has been utilized in synthesizing 2,5-disubstituted pyrroles and pyrrolidines through intramolecular cyclization of keto sulfones, demonstrating its versatility in generating aromatic and non-aromatic heterocyclic compounds (Benetti et al., 2002).
pH Indicator Development
This compound's derivatives, specifically (triphenylphosphoranylidene)cyclopenta-1,3-dienes, have shown potential as new pH indicators. They exhibit strong colors with high extinction coefficients in alkali pH ranges, displaying a sharp and clear color change (Nourmohammadian, Davoodzadeh, & Alizadeh, 2007).
Research in Organic Chemistry
The compound has been a subject of various organic chemistry research, suchas studying its behavior in the transylidation reaction with methyl(triphenylphosphoranylidene)acetate, contributing to the understanding of chemical reactivity and compound formation processes in organic chemistry (Nishiwaki, Abe, Ishida, & Miura, 1978).
Catalysis in Organic Synthesis
The compound is also involved in the synthesis of various organometallic complexes, like Pd(II) and Ni(II) complexes, and has applications in catalysis, particularly in the palladium-catalyzed synthesis of arylboronic esters (Melaimi, Thoumazet, Ricard, & Floch, 2004).
Heterocyclic Synthesis
It is also used in the synthesis of heterocyclic compounds like pyrrolo[2',3':4,5]furo[3,2-c]pyridines, showcasing its role in the development of novel organic compounds with potential applications in various fields of chemistry (Krutošíková & Dandárová, 1994).
Structural and Reaction Studies
Further studies have been conducted to understand its structure and reaction properties, such as the investigation of 3-(triphenylphosphoranylidene)naphthalene-1,2,4(3H)-trione. This research contributes to a deeper understanding of its chemical behavior and potential applications (Loskutov, Mamatyuk, & Beregovaya, 1999).
Safety And Hazards
Propriétés
IUPAC Name |
3-(triphenyl-λ5-phosphanylidene)pyrrolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18NO2P/c24-21-16-20(22(25)23-21)26(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H,16H2,(H,23,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNAVAQXUNJPBEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18NO2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10544985 | |
| Record name | 3-(Triphenyl-lambda~5~-phosphanylidene)pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10544985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Triphenylphosphoranylidene)-2,5-pyrrolidinedione | |
CAS RN |
28118-79-8 | |
| Record name | 3-(Triphenyl-lambda~5~-phosphanylidene)pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10544985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

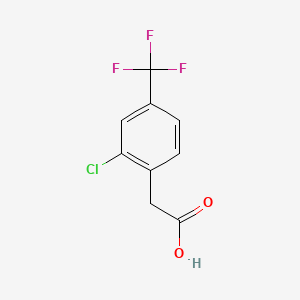
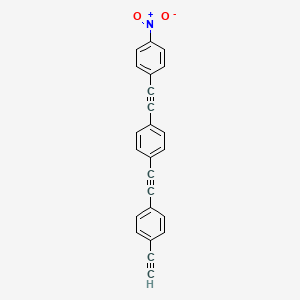
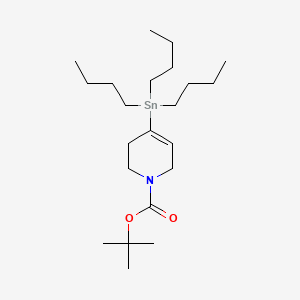
![[4-(1H-pyrazol-1-yl)phenyl]acetic acid](/img/structure/B1315358.png)
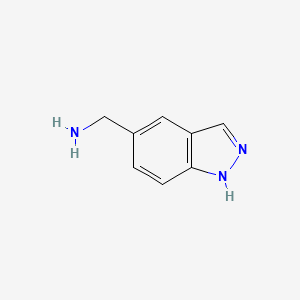
![(7S)-6,7-Dihydro-5H-cyclopenta[B]pyridin-7-amine](/img/structure/B1315361.png)

